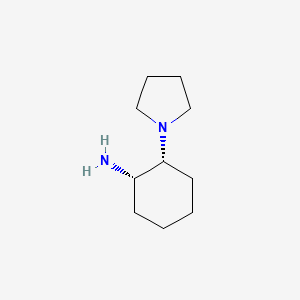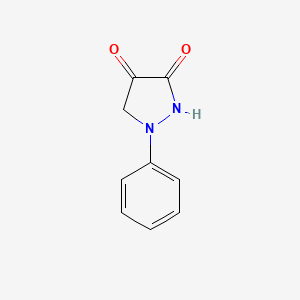
1-Phenylpyrazolidine-3,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylpyrazolidine-3,4-dione is a heterocyclic compound that belongs to the class of pyrazolidinediones. These compounds are known for their diverse biological activities and have been widely studied for their potential applications in pharmaceuticals and agrochemicals. The structure of this compound consists of a pyrazolidine ring with two keto groups at positions 3 and 4, and a phenyl group attached to the nitrogen at position 1.
Vorbereitungsmethoden
The synthesis of 1-Phenylpyrazolidine-3,4-dione typically involves the condensation of phenylhydrazine with a suitable diketone. One common method is the reaction of phenylhydrazine with diethyl malonate, followed by cyclization and oxidation to form the desired pyrazolidinedione . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure efficient synthesis.
Analyse Chemischer Reaktionen
1-Phenylpyrazolidine-3,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide in alkaline medium to form spiro derivatives.
Reduction: Reduction with agents like sodium borohydride can yield corresponding hydrazine derivatives.
Substitution: It readily undergoes nucleophilic substitution reactions with carbonyl compounds to form alkylidene derivatives.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various carbonyl compounds. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The biological activity of 1-Phenylpyrazolidine-3,4-dione is attributed to its ability to interact with various molecular targets. For instance, it can inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact mechanism involves the binding of the compound to the active site of the enzyme, leading to inhibition of its activity.
Vergleich Mit ähnlichen Verbindungen
1-Phenylpyrazolidine-3,4-dione can be compared with other pyrazolidinedione derivatives such as:
3,5-Pyrazolidinedione: Known for its use in pharmaceuticals like phenylbutazone.
1-Phenyl-3,5-pyrazolidinedione: Similar in structure but differs in the position of the keto groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H8N2O2 |
|---|---|
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
1-phenylpyrazolidine-3,4-dione |
InChI |
InChI=1S/C9H8N2O2/c12-8-6-11(10-9(8)13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13) |
InChI-Schlüssel |
HJEDFKPOFHBXQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)C(=O)NN1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-hydroxyphenyl)-2-[[3-(1H-indol-3-yl)-2-phenylmethoxycarbonylamino-propanoyl]amino]propanoic acid](/img/structure/B12922422.png)
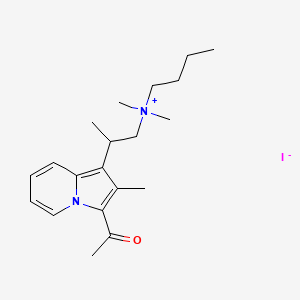
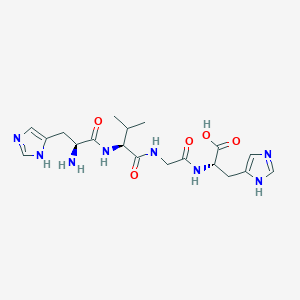
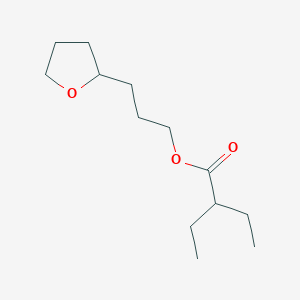


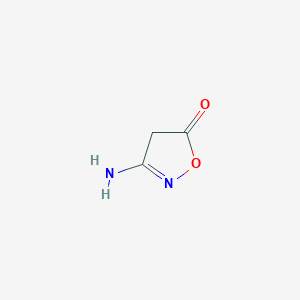
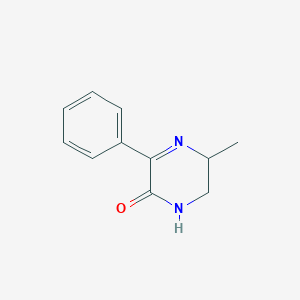
![4-(3-Hydroxyprop-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12922491.png)
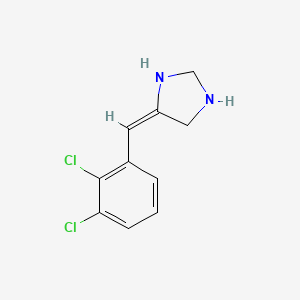
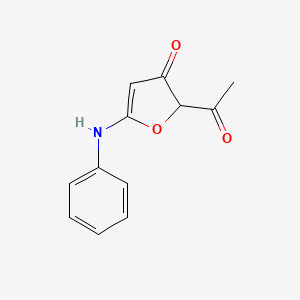
![6-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922508.png)
